molecular formula C14H18O3 B8086419 (3-Hydroxy-5-phenylcyclohexyl)acetic acid

(3-Hydroxy-5-phenylcyclohexyl)acetic acid

Cat. No.: B8086419
M. Wt: 234.29 g/mol
InChI Key: CFFISSKVXUESRN-KGYLQXTDSA-N
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Description

(3-Hydroxy-5-phenylcyclohexyl)acetic acid: is a complex organic compound characterized by a cyclohexyl ring substituted with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-5-phenylcyclohexyl)acetic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with cyclohexanone followed by subsequent functional group modifications. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and controlled temperatures to ensure selective product formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

(3-Hydroxy-5-phenylcyclohexyl)acetic acid: undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, acidic conditions.

  • Reduction: LiAlH₄, ether solvent.

  • Substitution: Br₂, FeBr₃ catalyst, room temperature.

Major Products Formed:

  • Oxidation: this compound can be converted to (3-carboxy-5-phenylcyclohexyl)acetic acid.

  • Reduction: this compound can be reduced to (3-hydroxy-5-phenylcyclohexyl)ethanol.

  • Substitution: Brominated derivatives of the phenyl group.

Scientific Research Applications

(3-Hydroxy-5-phenylcyclohexyl)acetic acid: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3-Hydroxy-5-phenylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to the donation of hydrogen atoms to free radicals, neutralizing their harmful effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

(3-Hydroxy-5-phenylcyclohexyl)acetic acid: is compared with other similar compounds, such as:

  • 3-Hydroxyphenylacetic acid: Similar structure but lacks the cyclohexyl ring.

  • 5-Phenylvaleric acid: Contains a longer carbon chain and different functional groups.

  • 3-Hydroxybenzoic acid: Similar phenyl group but different ring structure.

The uniqueness of this compound lies in its combination of hydroxyl and phenyl groups on a cyclohexyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1R,3R,5S)-3-hydroxy-5-phenylcyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-5,10,12-13,15H,6-9H2,(H,16,17)/t10-,12+,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFISSKVXUESRN-KGYLQXTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C2=CC=CC=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@H](C[C@H]1C2=CC=CC=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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